(S)-(4-Fluorophenyl)oxirane
Overview
Description
(S)-(4-Fluorophenyl)oxirane is a chiral epoxide compound characterized by a three-membered ring structure containing an oxygen atom and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(4-Fluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxycarboxylic acids. For instance, the reaction of (S)-4-fluorostyrene with a peroxycarboxylic acid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions can yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of alkenes using air or oxygen in the presence of a suitable catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Fluorophenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These can occur under both acidic and basic conditions, leading to the formation of different products depending on the reaction conditions.
Nucleophilic Substitution: The strained three-membered ring of the epoxide makes it highly reactive towards nucleophiles, resulting in ring-opening and substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to ring-opening reactions.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, the epoxide ring can be opened by nucleophiles such as water or alcohols, leading to the formation of diols.
Basic Conditions: In basic conditions, nucleophiles such as hydroxide ions can attack the less substituted carbon of the epoxide, resulting in ring-opening and the formation of alcohols.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, ring-opening reactions typically yield diols or alcohols, while nucleophilic substitution can result in various substituted products .
Scientific Research Applications
(S)-(4-Fluorophenyl)oxirane has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-(4-Fluorophenyl)oxirane primarily involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via either S_N2 or S_N1 mechanisms, depending on the reaction conditions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various biomolecules through its reactive epoxide group .
Comparison with Similar Compounds
(S)-(4-Fluorophenyl)oxirane can be compared with other epoxides such as ethylene oxide and propylene oxide. . Similar compounds include:
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNPQMUUHPPOK-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459340 | |
Record name | (S)-(4-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134356-74-4, 134356-73-3 | |
Record name | (2S)-2-(4-Fluorophenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134356-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(4-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(4-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(4-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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